1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-[(2-thiophen-3-ylphenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYUIUONPBDHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Retrosynthetic Analysis and Strategic Disconnections for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
Figure 1: Retrosynthetic Analysis of this compound
Disconnection A (C-N bond): This involves the cleavage of the C-N bond between the carbonyl group and the ethylamino group. This leads to two key synthons: (2-(thiophen-3-yl)benzyl)isocyanate and ethylamine (B1201723). This is a common and highly effective strategy for urea (B33335) synthesis.
Disconnection B (C-N bond): Alternatively, cleaving the C-N bond between the carbonyl group and the benzylamino nitrogen leads to ethyl isocyanate and (2-(thiophen-3-yl)phenyl)methanamine (B1457207). This approach is equally viable and depends on the availability and reactivity of the respective isocyanate and amine precursors.
Further retrosynthetic analysis of the (2-(thiophen-3-yl)phenyl)methanamine intermediate points towards a Suzuki-Miyaura cross-coupling reaction as a powerful method for constructing the biaryl linkage. This involves disconnecting the bond between the phenyl and thiophene (B33073) rings, leading to precursors such as a 2-halobenzylamine derivative and thiophen-3-ylboronic acid.
Detailed Synthetic Routes for the Urea Core Formation in this compound
The formation of the urea linkage is a critical step in the synthesis of the target molecule. Several reliable methods can be employed, primarily revolving around the reaction of an amine with an isocyanate or a related carbonyl source.
Route 1: Reaction of (2-(thiophen-3-yl)phenyl)methanamine with Ethyl Isocyanate
This is often the most direct method for preparing unsymmetrical ureas. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the isocyanate.
Reaction: (2-(thiophen-3-yl)phenyl)methanamine + Ethyl isocyanate → this compound
Conditions: The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The reaction is generally high-yielding and proceeds without the need for a catalyst.
Route 2: Reaction of Ethylamine with (2-(thiophen-3-yl)benzyl)isocyanate
This route is analogous to the first but reverses the roles of the amine and isocyanate. The required (2-(thiophen-3-yl)benzyl)isocyanate can be synthesized from the corresponding amine via phosgenation or by using a phosgene (B1210022) equivalent like triphosgene. commonorganicchemistry.com
Reaction: Ethylamine + (2-(thiophen-3-yl)benzyl)isocyanate → this compound
Conditions: Similar to Route 1, this reaction is performed in an aprotic solvent. Due to the volatility of ethylamine, the reaction might be conducted in a sealed vessel or at a slightly reduced temperature initially.
Route 3: Carbamate (B1207046) Intermediate Pathway
This two-step approach involves first converting the primary amine, (2-(thiophen-3-yl)phenyl)methanamine, into a carbamate, which then reacts with ethylamine to form the urea. Phenyl carbamates are often used for this purpose. commonorganicchemistry.commdpi.com
Step 1: (2-(thiophen-3-yl)phenyl)methanamine + Phenyl chloroformate → Phenyl (2-(thiophen-3-yl)benzyl)carbamate
Step 2: Phenyl (2-(thiophen-3-yl)benzyl)carbamate + Ethylamine → this compound + Phenol
Conditions: The formation of the carbamate is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. The subsequent reaction with ethylamine may require heating to drive the reaction to completion.
Table 1: Comparison of Urea Formation Methods
| Method | Starting Materials | Advantages | Disadvantages |
| Amine + Isocyanate | Amine, Isocyanate | High yield, simple procedure, mild conditions commonorganicchemistry.com | Isocyanates can be moisture-sensitive and toxic |
| Amine + Carbamate | Amine, Carbamate | Avoids direct handling of isocyanates commonorganicchemistry.commdpi.com | Two-step process, may require heating |
| Phosgene-based | Amine, Phosgene/Triphosgene | Versatile for isocyanate synthesis commonorganicchemistry.com | Phosgene is highly toxic, requires careful handling |
Strategies for the Incorporation of the Thiophene-3-ylbenzyl Moiety
The synthesis of the key intermediate, (2-(thiophen-3-yl)phenyl)methanamine, is pivotal. The central challenge is the formation of the C-C bond between the phenyl and thiophene rings. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this transformation. libretexts.orgprinceton.edu
Suzuki-Miyaura Cross-Coupling Approach
This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the thiophen-3-ylbenzyl moiety, this would typically involve the reaction of a substituted phenyl halide with a thiophene-boronic acid derivative.
Precursors: 2-bromobenzylamine (B1296416) (or a protected version) and thiophen-3-ylboronic acid.
Catalytic System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a suitable phosphine (B1218219) ligand (e.g., PPh₃, RuPhos). nih.gov
Base and Solvent: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Scheme 1: Synthesis of (2-(thiophen-3-yl)phenyl)methanamine via Suzuki-Miyaura Coupling
Protection: The amine functionality of 2-bromobenzylamine may need to be protected (e.g., as a carbamate) to prevent side reactions during the coupling.
Coupling: The protected 2-bromobenzylamine is reacted with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.
Deprotection: Removal of the protecting group yields the desired (2-(thiophen-3-yl)phenyl)methanamine.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound
To maximize the yield and purity of the final product, several reaction parameters can be optimized.
For the Suzuki-Miyaura Coupling:
Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky phosphine ligands often improve the catalytic activity for cross-coupling reactions involving heteroarylboronic acids. nih.gov
Base and Solvent System: The strength and solubility of the base, as well as the polarity of the solvent, can influence the reaction rate and yield. A systematic screening of different bases and solvent combinations is often necessary.
Temperature and Reaction Time: These parameters are crucial for ensuring the reaction goes to completion while minimizing the formation of byproducts from side reactions like protodeboronation of the boronic acid. nih.gov
For the Urea Formation:
Stoichiometry: Precise control of the stoichiometry of the amine and isocyanate (or carbamate) is important to avoid the formation of symmetrical urea byproducts.
Solvent: The choice of solvent can affect the solubility of the reactants and the final product, which can be advantageous for purification if the product precipitates out of the reaction mixture.
Temperature: While many urea formations proceed at room temperature, gentle heating may be required in some cases to drive the reaction to completion, especially when using less reactive carbamates.
Table 2: Key Parameters for Optimization
| Reaction Step | Parameter | Rationale for Optimization |
| Suzuki-Miyaura Coupling | Catalyst/Ligand | To enhance catalytic turnover and prevent catalyst deactivation. |
| Base | To facilitate the transmetalation step without promoting side reactions. | |
| Solvent | To ensure solubility of all components and influence reaction kinetics. | |
| Temperature | To balance reaction rate with the stability of the reactants. | |
| Urea Formation | Reactant Stoichiometry | To maximize the formation of the unsymmetrical urea and minimize symmetrical byproducts. |
| Solvent | To facilitate the reaction and potentially simplify product isolation. |
Advanced Purification Techniques for this compound
After the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts.
Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility profile of the target compound.
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful technique. A silica (B1680970) gel or alumina (B75360) stationary phase is typically used, and a solvent system (eluent) of appropriate polarity is chosen to separate the components based on their differential adsorption.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography and is particularly useful for separating closely related impurities.
The choice of purification method will depend on the scale of the synthesis and the required purity of the final product. A combination of these techniques may be necessary to achieve the desired level of purity.
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
No published ¹H NMR, ¹³C NMR, or 2D NMR data for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea could be found.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Specific IR and Raman spectral data for this compound are not available in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
There is no high-resolution mass spectrometry data available to confirm the precise molecular mass of this compound.
X-ray Crystallography of this compound and its Co-crystals for Solid-State Structure
No X-ray crystallographic studies for this compound or its co-crystals have been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound
Published UV-Vis spectroscopic data for the analysis of electronic transitions in this compound could not be located.
Computational Chemistry and Theoretical Studies of 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. The presence of several rotatable bonds—around the ethyl group, the urea (B33335) linkage, and the bond connecting the benzyl (B1604629) and thiophene (B33073) rings—results in a multitude of possible three-dimensional arrangements.
A systematic conformational search using a force field such as MMFF94 or AMBER would be the initial step. This process identifies low-energy conformers by systematically rotating the flexible bonds and minimizing the energy of each resulting structure. The output of such a search would be a set of stable conformers, ranked by their potential energy.
Following the identification of low-energy conformers, MD simulations can provide insights into the dynamic behavior of the molecule in a simulated environment, often in a solvent like water to mimic physiological conditions. An MD simulation of this compound would track the atomic positions over time, revealing the accessible conformations and the transitions between them. Analysis of the simulation trajectory can yield information on the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For instance, in a related study, MD simulations of a urea derivative showed that specific conformations were stabilized by intramolecular hydrogen bonds, which could be crucial for its biological activity. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-N) | Key Intramolecular Interactions |
| Conf-01 | 0.00 | 178.5° | H-bond between urea N-H and thiophene sulfur |
| Conf-02 | 1.25 | -175.2° | π-π stacking between thiophene and benzyl rings |
| Conf-03 | 2.89 | 65.4° | H-bond between urea C=O and a benzyl C-H |
| Conf-04 | 4.12 | -70.1° | van der Waals contacts between ethyl and thiophene |
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more accurate description of the electronic structure of this compound compared to molecular mechanics. These methods can be used to optimize the geometry of the most stable conformers identified by MM and to calculate a wide range of electronic properties.
Using a functional like B3LYP with a basis set such as 6-31G*, one can obtain precise predictions of the molecular geometry, vibrational frequencies, and electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting how the molecule might interact with a biological receptor. For urea derivatives, the oxygen and nitrogen atoms of the urea group are typically electron-rich and can act as hydrogen bond acceptors and donors, respectively. bohrium.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.8 D |
Molecular Docking and Virtual Screening Approaches for Ligand-Target Interactions of this compound
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this approach can be used to screen for potential biological targets and to understand the molecular basis of its activity if a target is known.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The low-energy conformers of this compound are then "docked" into the active site of the protein. Docking algorithms score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the desolvation penalty.
For instance, given the structural similarities to some known kinase inhibitors, one might hypothesize that this compound could bind to the ATP-binding site of a kinase. nih.govcore.ac.uk A docking study could reveal potential hydrogen bonds between the urea moiety and backbone residues of the kinase hinge region, a common binding motif for this class of inhibitors. The thiophene and benzyl groups would likely occupy hydrophobic pockets within the active site. Virtual screening of large compound libraries against a specific target can also help in identifying other molecules with similar scaffolds that may exhibit the desired biological activity. researchgate.net
Table 3: Hypothetical Molecular Docking Results of this compound against a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Urea N-H with backbone C=O of residue X; Urea C=O with backbone N-H of residue Y |
| Hydrophobic Interactions | Thiophene ring with hydrophobic pocket A; Benzyl ring with hydrophobic pocket B |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Urea Derivatives with Thiophene/Benzyl Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR model cannot be built for a single compound, if a series of related urea derivatives with thiophene and benzyl scaffolds were synthesized and tested, a QSAR model could be developed to guide the design of more potent analogs. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC50).
For a series of thiophene/benzyl urea derivatives, a QSAR model might reveal that specific electronic properties of the thiophene ring or the steric bulk of the substituent on the benzyl ring are crucial for activity. bohrium.comresearchgate.net This information would be invaluable for designing new molecules with improved potency.
Theoretical Spectroscopic Property Predictions for this compound
Quantum chemical calculations can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum can be compared with the experimental spectrum to confirm the structure. Key predicted vibrational modes would include the N-H and C=O stretching frequencies of the urea group, and the C-H and C=C stretching frequencies of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to aid in the assignment of signals and confirm the molecular structure.
Table 4: Hypothetical Predicted Vibrational Frequencies and 1H NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| N-H Stretch (urea) | 3350 |
| C=O Stretch (urea) | 1680 |
| Aromatic C-H Stretch | 3100 |
| ¹H NMR Chemical Shifts (ppm) | |
| Urea N-H | 6.5, 8.2 |
| Thiophene Protons | 7.1 - 7.5 |
| Benzyl Protons | 7.2 - 7.4 |
| Ethyl CH₂ | 3.3 |
| Ethyl CH₃ | 1.2 |
Structure Activity Relationship Sar Studies on 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea and Its Analogs at the Molecular Level
Design Principles for the Synthesis of Structural Analogs of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
The design of structural analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves molecular hybridization, where distinct pharmacophoric elements from different active compounds are combined. mdpi.com In this case, the diaryl urea (B33335) structure, a privileged scaffold found in many kinase inhibitors, serves as a foundation. mdpi.comfrontiersin.org
Another key principle is bioisosteric replacement. The thiophene (B33073) ring, for instance, is often considered a bioisostere of a phenyl ring, offering similar steric and electronic properties but with a potential for altered metabolic stability and binding interactions. nih.gov The synthesis of analogs, therefore, frequently involves the replacement of the thiophene with other heterocyclic or aromatic systems to probe the importance of this specific moiety.
Systematic modification of the molecule is also a core design principle. This involves:
Varying substituents on both the thiophene and benzyl (B1604629) rings to explore electronic and steric effects.
Altering the linker between the aromatic systems to modulate flexibility and spatial orientation. mdpi.com
Modifying the terminal N-ethyl group to understand the constraints of the binding pocket.
Making conservative or radical changes to the urea functional group to confirm its role in molecular recognition. nih.gov
These principles allow for a comprehensive exploration of the chemical space around the lead compound, facilitating the identification of derivatives with improved molecular activity.
Investigation of Substituent Effects on the Thiophene Ring of this compound
The thiophene ring is a crucial component, and its electronic properties can significantly influence molecular interactions. SAR studies on related heterocyclic compounds have shown that the introduction of substituents can modulate activity. rsc.org Thiophene readily undergoes electrophilic substitution, allowing for the synthesis of a wide range of derivatives. researchgate.net
Studies on analogous aryl urea compounds demonstrate that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic rings can have a profound impact on biological activity. mdpi.comtandfonline.com For example, the introduction of EWGs like halogens or trifluoromethyl groups on an aryl ring often leads to an increase in potency. mdpi.comtandfonline.com Conversely, EDGs such as methoxy (B1213986) or methyl groups can have varied effects depending on their position. It is inferred from these related studies that similar trends would apply to substitutions on the thiophene ring of this compound.
| Substituent (R) on Thiophene | Electronic Effect | Potential Impact on Activity | Rationale from Analogous Compounds |
|---|---|---|---|
| -H (Parent) | Neutral | Baseline | Reference compound. |
| -Cl, -Br | Electron-Withdrawing | Likely Increase | Halogens often enhance binding affinity in related aryl urea inhibitors. mdpi.com |
| -CF₃ | Strongly Electron-Withdrawing | Potential for Significant Increase | Trifluoromethyl groups are known to improve activity in many inhibitor classes. tandfonline.com |
| -CH₃ | Electron-Donating | Variable (Increase or Decrease) | Small alkyl groups can provide beneficial hydrophobic interactions or cause steric hindrance. |
| -OCH₃ | Electron-Donating | Variable (Position Dependent) | Methoxy groups can act as hydrogen bond acceptors but may also introduce steric bulk. mdpi.com |
Analysis of Modifications on the Benzyl Moiety and Linker Region
The 2-(thiophen-3-yl)benzyl moiety serves as a crucial scaffold that positions the thiophene and urea groups in a specific spatial orientation. Modifications to both the benzyl ring and the methylene (B1212753) linker that connects it to the urea have been shown to be critical for activity in similar N-aryl-N'-benzylurea structures. mdpi.com
Inserting a carbon atom to create a benzylurea (B1666796) from a rigid diaryl urea scaffold can enhance molecular flexibility and improve bioavailability. mdpi.com Further modifications, such as elongating the linker (e.g., to a phenethyl group) or introducing rigidity (e.g., with a propenyl group), can fine-tune the molecule's conformation to better fit its biological target. nih.govmdpi.com
Substituents on the benzyl ring itself also play a key role. As with the thiophene ring, the electronic nature and size of these substituents can influence binding interactions.
| Modification | Structural Change | Anticipated Effect on Activity | Rationale |
|---|---|---|---|
| Substituents on Benzyl Ring | Addition of EWGs or EDGs | Modulation of electronic and steric profile | Substituents can form new interactions or alter the ring's electronic character. nih.gov |
| Linker Elongation | -CH₂-NH to -CH₂-CH₂-NH | Potential decrease | Increased flexibility may disrupt the optimal binding conformation. |
| Linker Rigidification | Introduction of a double bond (e.g., propenyl) | Variable; may increase or decrease | Reduces conformational freedom, which can be beneficial if it locks in an active conformation. nih.gov |
| Benzyl Ring Replacement | Replacement with other rings (e.g., pyridine (B92270), cyclohexane) | Likely decrease | The specific aromatic nature of the benzyl ring is often important for hydrophobic and pi-stacking interactions. |
Impact of Alterations to the Urea Functionality on Molecular Activity
The urea moiety is arguably the most critical functional group for the molecular activity of this class of compounds. It acts as a rigid and effective hydrogen bond donor (via the two N-H protons) and acceptor (via the carbonyl oxygen). frontiersin.orgnih.gov SAR studies on closely related urea-thiophene carboxamides have demonstrated that the bis-mono-substituted urea is indispensable for activity. nih.gov
Even minor changes to this functional group result in a dramatic loss of potency. For example, N-methylation of one of the urea nitrogens, which removes a hydrogen bond donor, abolishes activity. nih.gov Replacement of the urea with a thiourea, which alters the hydrogen bonding geometry and electronic properties, significantly reduces activity. Complete replacement with an amide linkage leads to inactive compounds. nih.gov
Alterations to the terminal N-ethyl group have also been explored. These studies help to define the size and nature of the hydrophobic pocket that this group occupies. While removing the ethyl group entirely has only a modest effect, changing its length and steric bulk can significantly impact potency. nih.gov
| Modification | Structural Change | Observed Impact on Activity | Reference Finding |
|---|---|---|---|
| Urea to Thiourea | C=O becomes C=S | Significant decrease | Thiourea is a modest isostere but results in a two-fold loss of potency. nih.gov |
| Urea to Amide | -NH-CO-NH- becomes -NH-CO- | Activity abolished | The complete urea scaffold is required for key hydrogen bonding interactions. nih.gov |
| N-Methylation | -NH- becomes -N(CH₃)- | Activity abolished | Removal of an N-H hydrogen bond donor is detrimental. nih.gov |
| N-Ethyl to N-Propyl | -CH₂CH₃ becomes -CH₂CH₂CH₃ | Variable | Modest changes in alkyl chain length can be tolerated or slightly beneficial. nih.gov |
| N-Ethyl to N-H | -CH₂CH₃ becomes -H | Modest decrease | Suggests the ethyl group provides a beneficial but non-essential hydrophobic interaction. nih.gov |
Stereochemical Considerations and their Influence on Molecular Interactions
Stereochemistry plays a vital role in the interaction between a small molecule and its biological target. researchgate.net While this compound itself is achiral, the introduction of chiral centers into its analogs can lead to enantiomers with markedly different biological activities.
For instance, in a related series of urea-thiophene compounds, the introduction of a chiral tropinone (B130398) ring resulted in enantiomeric pairs where one enantiomer was highly active while the other had significantly reduced activity. nih.gov This demonstrates that the target binding site is stereoselective, meaning it can distinguish between three-dimensional arrangements of atoms.
Therefore, any modification to the this compound scaffold that introduces a stereocenter—for example, by adding a substituent to the benzyl linker's methylene carbon or to the N-ethyl group—would necessitate the separation and individual testing of the resulting enantiomers. The differential activity of such enantiomers would provide valuable information about the three-dimensional topology of the binding pocket.
Identification of Key Pharmacophoric Features and Essential Substructures within this compound
Based on extensive SAR studies of analogous compounds, a clear pharmacophore model for this compound can be proposed. A pharmacophore defines the essential structural features in the correct spatial arrangement required for molecular activity. nih.gov
The key features are:
A Heteroaromatic Ring: The thiophene-3-yl group serves as a critical aromatic region that likely engages in hydrophobic or pi-stacking interactions within the target's binding site. Its specific heteroatomic nature may also contribute to binding. nih.gov
A Hydrogen-Bonding Core: The N,N'-disubstituted urea functionality is the most critical feature. It functions as a rigid hydrogen bond donor-acceptor unit, forming a precise network of interactions with the target protein. The two N-H protons and the carbonyl oxygen are essential for this interaction. nih.govnih.gov
A Terminal Hydrophobic Group: The N-ethyl substituent likely occupies a small, well-defined hydrophobic pocket. While some variation in its size is tolerated, its presence generally contributes positively to binding affinity. nih.gov
Together, these elements form a cohesive pharmacophore where the urea group provides the primary anchoring interactions, while the flanking thiophene-benzyl and ethyl groups provide additional binding affinity and specificity.
Mechanistic Investigations of 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea at the Molecular and Biochemical Levels
Enzymatic Transformations and Biotransformation Pathways of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
There is no available information on the enzymatic transformations or biotransformation pathways of this compound.
Studies on Specific Molecular Interactions of this compound with Putative Biological Macromolecules
No studies have been published detailing the specific molecular interactions of this compound with any biological macromolecules.
Enzyme Inhibition Kinetics and Mechanistic Classification (e.g., competitive, non-competitive)
Data on the enzyme inhibition kinetics and the mechanistic classification of inhibition by this compound are not available.
Receptor Binding Assays and Ligand Displacement Studies for this compound
There are no published receptor binding assays or ligand displacement studies for this compound.
Cell-Free Biochemical Assays for Determining Molecular Activity and Potency
Information from cell-free biochemical assays to determine the molecular activity and potency of this compound could not be found.
Investigation of Signal Transduction Pathways Modulated by this compound (non-clinical focus)
There is no non-clinical research available investigating the modulation of signal transduction pathways by this compound.
Exploration of Potential Molecular Targets and Mechanisms of Action for 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Target Identification Strategies (e.g., Chemoproteomics, Affinity-Based Probes)
The identification of molecular targets for novel compounds such as 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea is a critical step in drug discovery. Modern approaches heavily rely on chemoproteomics, which utilizes chemical probes to investigate protein-small molecule interactions within complex biological systems. escholarship.orgnih.govresearchgate.net Two prominent strategies in this field are affinity-based protein profiling (ABPP) and activity-based protein profiling.
Affinity-based probes are designed to mimic the compound of interest, with the addition of a reporter tag (like biotin or a fluorescent dye) and a reactive group for covalent modification of the target protein. nih.govnih.gov These probes are incubated with cell lysates or living cells, allowing them to bind to their protein targets. Subsequent enrichment of the probe-protein complexes, often using streptavidin-coated beads for biotin-tagged probes, allows for the isolation and identification of the target proteins by mass spectrometry. nih.gov
Chemoproteomic strategies offer a powerful toolkit for elucidating the molecular targets of new chemical entities. escholarship.orgresearchgate.net These methods can be broadly categorized into probe-based and probe-free approaches. Probe-based methods, as described above, involve the synthesis of a modified version of the compound of interest to facilitate target capture. Probe-free methods, on the other hand, rely on the inherent properties of the compound to induce changes in protein stability or reactivity, which can then be detected by mass spectrometry.
A general workflow for target identification using an affinity-based probe is outlined in the interactive table below.
| Step | Description |
| 1. Probe Design and Synthesis | A chemical probe is synthesized by modifying the structure of this compound to include a reactive group and a reporter tag (e.g., biotin). |
| 2. Incubation with Biological Sample | The probe is incubated with a complex biological mixture, such as cell lysate or tissue homogenate, to allow binding to its molecular target(s). |
| 3. Target-Probe Complex Capture | The probe, now bound to its target protein, is captured. For a biotinylated probe, this is typically achieved using streptavidin-coated beads. |
| 4. Enrichment and Washing | Unbound proteins are washed away, leaving the captured probe-target complexes. |
| 5. Protein Elution and Digestion | The captured proteins are eluted from the beads and digested into smaller peptides, usually with an enzyme like trypsin. |
| 6. Mass Spectrometry Analysis | The resulting peptides are analyzed by mass spectrometry to determine their amino acid sequences. |
| 7. Protein Identification | The peptide sequences are compared against a protein database to identify the specific proteins that were captured by the probe. |
Validation of Hypothetical Molecular Targets through Biochemical and Biophysical Methods
Once potential molecular targets for this compound are identified through strategies like chemoproteomics, a rigorous validation process is essential to confirm these interactions. This involves a suite of biochemical and biophysical assays designed to characterize the binding affinity and functional consequences of the compound-target interaction.
Biochemical assays are employed to measure the effect of the compound on the biological activity of the putative target protein. For instance, if the identified target is an enzyme, enzyme inhibition assays would be conducted to determine if this compound can modulate its catalytic activity.
Biophysical methods provide direct evidence of binding and can quantify the affinity and kinetics of the interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) are commonly used for this purpose.
The following table summarizes some key validation methods:
| Method | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target protein. | Binding affinity (Kd), association (kon) and dissociation (koff) rate constants. |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of the target protein upon binding of the compound. | Confirmation of binding and relative affinity. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect and quantify the binding of the compound to the target protein. | Confirmation of binding and semi-quantitative affinity. |
Detailed Mechanistic Insights into Target Modulation by this compound
Following target identification and validation, the next crucial step is to elucidate the detailed mechanism by which this compound modulates the function of its validated molecular target. This involves a deeper investigation into the nature of the binding interaction and its downstream functional consequences.
Understanding the precise binding mode of the compound to its target protein is often achieved through high-resolution structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). These methods can reveal the specific amino acid residues involved in the interaction and the conformational changes that may occur in the protein upon compound binding.
Functional studies are then conducted to link the binding event to a measurable biological outcome. For example, if the target is a receptor, downstream signaling pathways would be investigated to determine whether the compound acts as an agonist or an antagonist. If the target is an enzyme, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cross-Reactivity Profiling of this compound Against a Panel of Diverse Molecular Targets
To assess the selectivity of this compound, it is essential to perform cross-reactivity profiling against a broad panel of diverse molecular targets. This is a critical step in preclinical drug development to identify potential off-target effects that could lead to toxicity or undesired side effects.
Large-scale screening platforms are often employed for this purpose. These can include panels of recombinant enzymes, receptors, ion channels, and transporters. By testing the compound against a wide array of proteins, a selectivity profile can be generated, highlighting any unintended interactions.
A hypothetical selectivity screen for this compound might involve testing its activity against a panel of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The results of such a screen would be compiled into a table to visualize the compound's selectivity.
| Target Class | Representative Targets | Observed Activity of this compound |
| Kinases | EGFR, VEGFR2, Abl, Src | Data not available |
| GPCRs | Dopamine D2, Serotonin 5-HT2A, Adrenergic α1 | Data not available |
| Nuclear Receptors | Estrogen Receptor α, Androgen Receptor | Data not available |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Data not available |
Advanced Chemical Biology Applications of 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Development of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea as a Molecular Probe for Biological Systems
No research was found detailing the design, synthesis, and characterization of this compound as a molecular probe. There is no information on its photophysical properties, target selectivity, or application in cellular imaging or in vivo studies.
Application in Chemical Genetics and Perturbation of Cellular Processes
There are no available studies on the use of this compound as a tool for chemical genetics. Information regarding its ability to modulate specific protein functions, perturb cellular pathways, or its use in identifying gene function is absent from the scientific literature.
Use in Affinity Chromatography or Pull-Down Assays for Target Deconvolution
No published research describes the immobilization of this compound onto a solid support for use in affinity chromatography or pull-down assays. Consequently, there are no reports on its use for the identification and validation of its biological targets.
Strategies for Bioconjugation and Immobilization of this compound
Methodologies for the chemical modification of this compound to introduce reactive handles for bioconjugation or immobilization have not been reported. There is no information on the synthesis of functionalized derivatives or their conjugation to biomolecules or surfaces.
Supramolecular Chemistry and Material Science Aspects of 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Self-Assembly Phenomena Driven by Hydrogen Bonding and π-Stacking Interactions of 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea
No published research is available to detail the specific self-assembly phenomena of this compound.
Formation of Ordered Structures and Monolayers at Interfaces
There are no documented studies on the formation of ordered structures or monolayers at interfaces by this compound.
Potential for Integration into Functional Materials (e.g., Organic Semiconductors, Sensors)
The potential for integrating this compound into functional materials has not been explored in any available scientific literature.
Future Research Directions and Emerging Paradigms for 1 Ethyl 3 2 Thiophen 3 Yl Benzyl Urea
Development of Novel and Sustainable Synthetic Strategies for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea Derivatives
Future synthetic research should prioritize the development of efficient, cost-effective, and environmentally benign methods for synthesizing this compound and a diverse library of its analogs. While traditional methods for urea (B33335) synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates, modern synthetic chemistry offers greener alternatives. ncfinternational.itnih.gov Adopting the principles of green chemistry will be crucial for the sustainable development of these compounds. astrazeneca.comnih.gov
Key areas for exploration include:
Catalytic Approaches: Utilizing transition-metal or organocatalysts for the direct carbonylation of amines and nitroarenes, avoiding the need for pre-formed isocyanates.
Flow Chemistry: Implementing continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. ispe.org
Biocatalysis: Employing enzymes could provide highly selective and environmentally friendly routes to key intermediates or the final urea products. ispe.org
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. acs.org
| Parameter | Traditional Synthesis (e.g., Isocyanate-based) | Proposed Sustainable Strategies |
|---|---|---|
| Starting Materials | Potentially hazardous isocyanates | Amines, nitro compounds, alcohols |
| Reagents | Stoichiometric, often toxic reagents | Catalytic systems (metal-, organo-, bio-catalysts) |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, bio-based solvents, ionic liquids, or solvent-free conditions |
| Efficiency | Variable yields, potential for side reactions | High atom economy, improved yields, and selectivity ncfinternational.it |
| Safety & Environment | Generation of hazardous waste, use of toxic materials | Reduced waste, use of renewable feedstocks, lower energy consumption rsc.orgspringernature.com |
Integration of Advanced Computational and Experimental Methodologies for Deeper Insights
A synergistic approach combining computational modeling and advanced experimental techniques is essential for accelerating the discovery and optimization process. tandfonline.comnih.gov In silico methods can provide predictive insights into the compound's properties, guiding more focused and efficient experimental work.
An integrated workflow could involve:
Computational Modeling: Initial virtual screening of derivatives of this compound against various biological targets can be performed using molecular docking and molecular dynamics simulations. mdpi.comnih.gov These studies help predict binding affinities and modes of interaction. nih.gov
In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify candidates with favorable drug-like profiles and minimize late-stage failures. nih.govcomputabio.comacs.org
High-Throughput Screening (HTS): Experimental validation of computational hits can be achieved through HTS assays against specific targets or in cell-based phenotypic screens.
Structural Biology: For promising hits, co-crystallization with the target protein or cryo-electron microscopy (cryo-EM) can provide detailed atomic-level information about the binding interaction, guiding structure-based drug design. pnas.org
| Phase | Methodology | Objective |
|---|---|---|
| Design & Prediction | Molecular Docking, Molecular Dynamics, QSAR, In Silico ADMET | Identify potential targets; Predict binding affinity and drug-like properties audreyli.com |
| Synthesis & Screening | Sustainable Synthesis, High-Throughput Screening (HTS) | Synthesize prioritized compounds; Experimentally validate biological activity |
| Validation & Optimization | Biophysical Assays (e.g., SPR, ITC), Cell-Based Assays | Confirm target engagement and cellular efficacy |
| Mechanism Elucidation | X-ray Crystallography, Cryo-EM, NMR Spectroscopy | Determine atomic-level binding details for structure-based optimization nih.gov |
Exploration of Unconventional Biological Activities at the Molecular Level
While urea-containing compounds are well-known as kinase inhibitors, future research should venture beyond these conventional targets. frontiersin.org The unique structural features of this compound may enable it to interact with less conventional biological targets, potentially leading to first-in-class therapeutics.
Emerging areas for investigation include:
Protein-Protein Interaction (PPI) Modulators: The flexible urea backbone could be ideal for disrupting or stabilizing PPIs, which are implicated in numerous diseases but are often considered "undruggable."
Epigenetic Targets: Exploration of activity against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could reveal novel anticancer or anti-inflammatory properties.
RNA-Targeting: Investigating the potential for this compound or its derivatives to bind to specific RNA structures, such as G-quadruplexes or riboswitches, represents a frontier in drug discovery. nih.govoup.com
Allosteric Modulation: The compound could act as an allosteric modulator of receptors or enzymes, offering a more subtle and potentially safer mechanism of action compared to direct orthosteric inhibition.
| Target Class | Specific Example | Therapeutic Rationale |
|---|---|---|
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Reactivation of tumor suppression, induction of apoptosis in cancer |
| Epigenetic Modulators | Histone Deacetylases (HDACs), Bromodomains | Cancer, inflammatory diseases, neurodegenerative disorders |
| RNA Structures | Oncogenic miRNA, viral RNA elements | Targeting gene expression at the post-transcriptional level |
| Allosteric Sites | GPCRs, Nuclear Receptors, Kinases | Improved target selectivity and reduced side effects |
Interdisciplinary Approaches in the Comprehensive Study of this compound
A truly comprehensive understanding of the therapeutic potential of this compound requires breaking down traditional research silos. An interdisciplinary approach that integrates expertise from various fields is paramount for success in modern drug discovery. tandfonline.comparabolicdrugs.comacs.org
Key interdisciplinary collaborations should include:
Medicinal Chemistry and Chemical Biology: To design and synthesize novel analogs and chemical probes for target identification and validation.
Systems Biology and Bioinformatics: To analyze large-scale 'omics' data (genomics, proteomics, transcriptomics) from compound-treated cells. researchgate.netfrontiersin.org This can help elucidate the compound's mechanism of action on a network level and identify potential biomarkers. azolifesciences.com
Pharmacology and Structural Biology: To characterize the in vitro and in vivo effects of the compounds and to understand the molecular basis of their interactions with biological targets.
Data Science and Artificial Intelligence: To build predictive models for activity, toxicity, and drug-likeness, thereby streamlining the entire drug discovery pipeline. nih.gov
| Discipline | Key Contributions |
|---|---|
| Medicinal Chemistry | Rational design, synthesis of derivatives, structure-activity relationship (SAR) studies |
| Systems Biology | Network analysis of cellular responses, biomarker identification, polypharmacology assessment researchgate.net |
| Chemical Biology | Development of chemical probes, target deconvolution, studying biological pathways |
| Computational Science | Predictive modeling, virtual screening, analysis of large datasets, AI-driven drug design nih.gov |
| Pharmacology | In vitro and in vivo efficacy studies, pharmacokinetic profiling |
Addressing Current Challenges in the Mechanistic Understanding of this compound
Elucidating the precise mechanism of action (MoA) of a novel compound is one of the most significant challenges in drug discovery. nih.govnih.gov For this compound, a dedicated effort will be required to overcome these hurdles.
Key challenges and potential strategies include:
Target Deconvolution: If the compound is identified through phenotypic screening, identifying its direct molecular target(s) can be difficult. Techniques such as thermal proteome profiling (TPP), affinity chromatography-mass spectrometry, and genetic approaches like CRISPR screens can be employed. nih.gov
Polypharmacology: The compound may interact with multiple targets, which could be beneficial (synergistic efficacy) or detrimental (off-target toxicity). A systems-level approach is needed to map out these interactions and understand their net effect. biorxiv.org
Translational Relevance: Ensuring that the MoA observed in preclinical models is relevant to human disease is critical. This involves using more sophisticated models like patient-derived xenografts (PDXs), organoids, and integrated analysis of clinical data.
| Challenge | Description | Potential Strategy |
|---|---|---|
| Target Identification | Difficulty in identifying the direct binding partner(s) of a phenotypically active compound. | Affinity-based proteomics, thermal proteome profiling, CRISPR/Cas9 screening. nih.gov |
| Off-Target Effects | Unintended interactions with other proteins leading to toxicity or unexpected pharmacology. | Proteome-wide screening, computational off-target prediction, systems toxicology. |
| Understanding Polypharmacology | Deconvoluting the complex effects arising from interactions with multiple targets. biorxiv.org | Network pharmacology, systems biology modeling, analysis of multi-omics data. |
| Resistance Mechanisms | Anticipating and understanding how cells or organisms might develop resistance to the compound. | Long-term cell culture studies, genomic analysis of resistant clones, combination therapy screening. |
Q & A
Basic: What are the key synthetic steps and optimization strategies for 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea?
Methodological Answer:
The synthesis typically involves:
Core Structure Formation : A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles to generate the thiophene-benzyl scaffold .
Urea Linkage : Reaction of an isocyanate or carbamate derivative with an amine-functionalized intermediate. For example, benzoylisothiocyanate can be used in 1,4-dioxane under reflux to form the urea bond .
Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.
Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C for coupling efficiency), and catalyst loading (e.g., 2 mol% Au(I)) to improve yields .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., urea NH at δ 6.5–7.5 ppm) and confirm regiochemistry of the thiophene-benzyl moiety .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 313.12) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the urea linkage, critical for understanding conformational stability .
Advanced: How can computational modeling guide reaction design and mechanistic studies?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for gold-catalyzed cyclization, reducing trial-and-error .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DCM) to stabilize charged intermediates .
- Docking Studies : Molecular dynamics simulations identify potential biological targets (e.g., kinase ATP-binding pockets) by analyzing urea-thiophene interactions .
Advanced: What experimental strategies address low yields in coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(II)/Xantphos for Buchwald-Hartwig coupling or Au(I) for cyclization .
- Additives : Use CsCO to deprotonate NH groups during urea formation, enhancing reactivity .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Advanced: What biological targets are plausible for this compound, and how are they validated?
Methodological Answer:
- Hypothesis-Driven Targets : Prioritize kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity and thiophene’s π-π stacking .
- Validation Workflow :
- Enzyme Assays : Measure IC values using fluorescence-based kinase assays .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa).
- Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to confirm binding specificity .
Advanced: How to resolve contradictory bioactivity data across assays?
Methodological Answer:
- Dose-Response Curves : Ensure linearity (R > 0.95) and test multiple concentrations (e.g., 0.1–100 µM) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., ELISA) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Control Experiments : Include urea derivatives without the thiophene moiety to isolate pharmacophore contributions .
Advanced: What strategies assess stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in HCl/NaOH (0.1 M, 37°C, 24 hr) and monitor degradation via HPLC .
- Oxidative Stress : Treat with HO (3% w/v) to evaluate urea bond robustness .
- Plasma Stability : Incubate in human plasma (37°C, 1–24 hr) and quantify intact compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
